1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol
Description
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol is a fluorinated cyclopropanol derivative characterized by a trifluoromethyl (–CF₃) substituent on the para position of the phenyl ring attached to a cyclopropane moiety. The compound is of interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the cyclopropane ring and the electron-withdrawing trifluoromethyl group. Its molecular formula is C₁₀H₉F₃O, with a SMILES notation of C1CC1(C2=CC=C(C=C2)C(F)(F)F)O . The compound is commercially available in milligram to gram quantities, with pricing reflecting its specialized synthesis and high purity .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYHPHDZQVPQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with diazomethane, followed by a cyclopropanation reaction. The reaction conditions often require the use of a catalyst such as rhodium or copper to facilitate the cyclopropanation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
1-(4-Methoxyphenyl)cyclopropan-1-ol
- Structure : The methoxy (–OCH₃) group replaces –CF₃ at the para position.
- However, this may reduce metabolic stability in biological systems .
1-(Trifluoromethyl)cyclopropan-1-ol
- Properties : The absence of the phenyl ring reduces molecular weight (C₄H₅F₃O) and alters steric bulk. The compound’s SMILES is C1CC1(C(F)(F)F)O , with a collision cross-section analysis suggesting compact geometry .
- Applications : Likely used as a smaller building block in fluorinated molecule synthesis .
1-[4-(Tert-butyl)phenyl]propan-1-ol
Functional Group Modifications
Thiohydantoin Analogues with Trifluoro-hydroxyethyl Moieties
- Example : 4-(1-(3-Fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(trifluoromethyl)benzonitrile.
- Comparison: The trifluoro-hydroxyethyl group introduces additional hydrogen-bonding capacity and steric bulk compared to the cyclopropanol core. This modification is linked to enhanced androgen receptor binding in pharmacological studies .
Data Table: Key Structural and Commercial Comparisons
Biological Activity
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the cyclopropan-1-ol moiety. These characteristics influence its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
- Cyclopropan-1-ol Moiety: Provides potential for hydrogen bonding and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with trifluoromethyl groups often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA) with minimum inhibitory concentrations (MICs) as low as 12.9 µM .
Anti-inflammatory Properties
The compound's anti-inflammatory potential is linked to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammatory responses. Research has indicated that derivatives of cyclopropanols can modulate NF-κB activation, leading to reduced inflammation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation: The trifluoromethyl group enhances binding affinity to various receptors, influencing signaling pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
